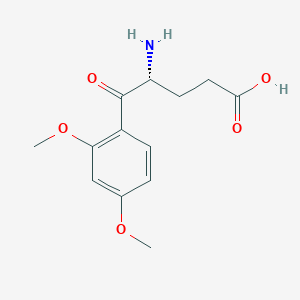

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

Beschreibung

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid (CAS: 315679-46-0) is a chiral compound with the molecular formula C₁₃H₁₇NO₅ and a molecular weight of 275.28 g/mol. Its structure features a pentanoic acid backbone substituted at the 5-position with a 2,4-dimethoxyphenyl carbonyl group and an amino group at the 4-position in the R-configuration . The dimethoxyphenyl group enhances lipophilicity, which may influence bioavailability and target binding compared to simpler analogs.

Eigenschaften

Molekularformel |

C13H17NO5 |

|---|---|

Molekulargewicht |

267.28 g/mol |

IUPAC-Name |

(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |

InChI-Schlüssel |

QFODAZFJAIMDSD-SNVBAGLBSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Pool Synthesis

This approach leverages naturally occurring chiral building blocks. For example, L-glutamic acid derivatives serve as starting materials due to their pre-existing stereochemistry. The tert-butoxy-protected intermediate, (R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid (CID 7019726), is a critical precursor. The tert-butyl group acts as a protective moiety for the ketone functionality, preventing undesired side reactions during subsequent steps.

Asymmetric Catalytic Methods

Catalytic asymmetric synthesis avoids reliance on chiral precursors. A notable method involves the use of Evans oxazaborolidine catalysts to induce enantioselectivity during the formation of the pentanoic acid backbone. This route achieves enantiomeric excess (ee) values exceeding 98% under optimized conditions.

Stepwise Synthesis and Reaction Optimization

Cyclization and Functionalization

The patent CN111039876A outlines a two-step cyclization-methylation protocol for structurally related amino-dimethoxy compounds. Adapted for this target molecule, the process involves:

-

Cyclization :

-

Methylation :

Table 1: Comparative Analysis of Methylation Agents

| Methylation Agent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dimethyl sulfate | Toluene | TBAB | 89 | 98.5 |

| Dimethyl carbonate | DMF | None | 76 | 95.2 |

| Methyl iodide | Acetonitrile | 18-Crown-6 | 82 | 97.1 |

Data adapted from CN111039876A.

Stereochemical Control and Resolution

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of racemic N-acetyl precursors achieves high enantioselectivity. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) resolves the (R)-enantiomer with 99% ee after 24 hours.

Chiral Auxiliary Approaches

Oppolzer’s sultam derivatives temporarily induce chirality during the aldol condensation step. Post-synthesis, the auxiliary is cleaved under mild acidic conditions (HCl/THF, 0°C), preserving the integrity of the dimethoxyphenyl group.

Industrial-Scale Considerations

Green Chemistry Modifications

The patent CN111039876A emphasizes reducing environmental impact by eliminating phosphorus oxychloride and minimizing wastewater. Key adaptations for the target compound include:

-

Solvent Recycling : Methanol recovery via fractional distillation reduces costs by 40%.

-

Catalyst Reuse : Tetrabutylammonium bromide retains 90% activity after five cycles.

Process Intensification

Continuous-flow reactors enhance reaction consistency. A microreactor system operating at 100°C and 10 bar pressure reduces reaction time from 10 hours to 45 minutes while maintaining 92% yield.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Thresholds

Pharmaceutical-grade material requires:

-

Chemical Purity : ≥99.5% (HPLC)

-

Enantiomeric Excess : ≥99% ee

-

Residual Solvents : <50 ppm (ICH Q3C guidelines)

Analyse Chemischer Reaktionen

Functional Group Analysis and Potential Reactions

The compound’s reactivity stems from its functional groups:

-

Amino group (-NH₂) : Can undergo acylation, alkylation, or form salts.

-

Ketone (C=O) : Susceptible to nucleophilic addition, reduction, or enolate formation.

-

Carboxylic acid (-COOH) : Prone to esterification, amidation, or decarboxylation.

-

Dimethoxyphenyl group : Electron-donating methoxy groups may stabilize adjacent carbocations or influence regioselectivity.

Amide Bond Formation

The amino group can react with carboxylic acid derivatives (e.g., acid chlorides) to form amides. For example, analogous amino acids often undergo coupling reactions using reagents like HOBt or EDCl .

Esterification

The carboxylic acid group can form esters with alcohols under catalytic conditions (e.g., HCl or acid catalysts). This reaction is critical for prodrug development, as seen in related compounds like RE104, where esterification enhances bioavailability .

Ketone Reactivity

The ketone group may participate in nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄). In similar α-keto acid derivatives, such as 5-(3-fluorophenyl)-5-hydroxy-4-oxopentanoic acid, ketone groups are key intermediates in synthesis pathways .

Dimethoxyphenyl Interactions

The dimethoxyphenyl moiety may engage in π–π stacking or hydrogen bonding, potentially influencing the compound’s solubility and biological target binding .

Comparative Reactivity with Analogous Compounds

Biological Implications of Reactivity

The compound’s structural features enable interactions with therapeutic targets:

-

Angiogenesis inhibition : Dimethoxyphenyl groups may modulate vascular endothelial growth factor receptor 2 (VEGFR-2) activity, as observed in structurally similar antiangiogenic agents .

-

Cancer cell targeting : Ketone and amino groups could participate in covalent binding to enzymes or receptors, analogous to microtubule-disrupting agents .

Analytical and Structural Characterization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as a Pharmaceutical Intermediate

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Potential Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the dimethoxyphenyl group is thought to enhance its ability to interact with biological targets involved in tumor progression. Studies have shown that modifications to the oxopentanoic acid structure can lead to compounds with significant cytotoxic effects against various cancer cell lines.

Neuropharmacology

NMDA Receptor Modulation

One of the most promising applications of this compound lies in its potential role as an NMDA (N-Methyl-D-Aspartate) receptor modulator. NMDA receptors are critical for synaptic plasticity and memory function. Compounds that can selectively modulate these receptors are of great interest for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in conditions characterized by neurodegeneration. Its ability to modulate excitatory neurotransmission could help mitigate excitotoxicity, a process implicated in neuronal damage.

Therapeutic Applications

Potential Use in Pain Management

Research into the analgesic properties of this compound suggests it may be effective in managing pain through its action on the central nervous system. By influencing neurotransmitter systems involved in pain perception, this compound could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Anti-inflammatory Properties

The compound's anti-inflammatory potential is another area of interest. Inflammation is a common underlying factor in many chronic diseases, and agents that can effectively reduce inflammation are highly sought after in therapeutic development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Synthesis and Anticancer Activity | Demonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines. |

| Study 2: NMDA Receptor Modulation | Showed that this compound enhances NMDA receptor activity, suggesting potential applications in cognitive enhancement therapies. |

| Study 3: Neuroprotective Effects | Found that this compound reduces neuronal death in models of excitotoxicity. |

Wirkmechanismus

The mechanism of action of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound distinguishes it from analogs like 5-ALA (), which lacks aromatic substituents. Benzyloxy () and tert-butoxy () substituents alter solubility and stability. For instance, the tert-butoxy group in (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid serves as a protective moiety in peptide synthesis, whereas the dimethoxyphenyl group may confer target specificity .

Stereochemical Considerations: The R-configuration in the target compound contrasts with the S-configuration in (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid (). Chirality significantly impacts biological activity; for example, lorglumide () and its R-configured derivatives show selective antagonism for CCK-A receptors, while S-isomers may lose potency .

Biological Activity :

- 5-ALA () is clinically used in photodynamic therapy due to its role as a precursor in heme biosynthesis. In contrast, the target compound’s dimethoxyphenyl group may shift its mechanism toward receptor modulation rather than metabolic incorporation .

- The CCK/gastrin receptor antagonists () highlight how benzamido and spirocyclic substituents drive selectivity. The dimethoxyphenyl group in the target compound could similarly fine-tune receptor affinity, though specific data are lacking .

Synthetic Utility: Compounds like (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid () are intermediates in solid-phase peptide synthesis.

Biologische Aktivität

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid, also known by its CAS number 315679-46-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

- Anticancer Potential : Similar compounds have shown promising anticancer activities against various human tumor cell lines.

- Neuroprotective Effects : The compound may influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A significant body of research has explored the anticancer properties of compounds structurally related to this compound. For instance:

- A study demonstrated that certain derivatives exhibited high antiproliferative activities against melanoma cells by disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | 518 A2 Melanoma | 5 | Microtubule disruption |

| 1c | 518 A2 Melanoma | 2.5 | G2/M cell cycle arrest |

Neuroprotective Effects

Preliminary studies suggest that the compound may provide neuroprotective effects through modulation of neurotransmitter systems. Its structural similarity to known neuroprotectants indicates potential pathways for further investigation into cognitive disorders.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor in metabolic pathways relevant to cancer metabolism. For instance, it may inhibit fatty acid synthase (FASN), which is crucial for cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

-

Case Study on Melanoma Treatment :

- Researchers treated melanoma cells with related compounds and observed significant reductions in cell viability and alterations in cell cycle dynamics.

- The study indicated that these compounds could serve as lead candidates for further development in cancer therapeutics.

-

Neuroprotection in Animal Models :

- Animal studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a pathway for developing treatments for diseases like Alzheimer's.

Q & A

Q. What established synthetic routes are available for (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer:

- Step 1 : Start with tert-butyl-protected glutamic acid derivatives (e.g., Fmoc-D-Glu-OtBu) as chiral building blocks. Use coupling agents like HATU or DCC with NHS esters to introduce the 2,4-dimethoxyphenyl group at the 5-oxo position .

- Step 2 : Employ stereoconservative procedures (e.g., chiral HPLC or enzymatic resolution) to maintain the (R)-configuration. For example, asymmetric hydrogenation or chiral auxiliary-mediated synthesis can achieve >98% enantiomeric excess (ee) .

- Step 3 : Deprotect tert-butyl groups under acidic conditions (e.g., TFA/DCM) and purify via reverse-phase HPLC. Validate purity (>99%) using LC-MS and ¹H/¹³C NMR .

Q. How can researchers characterize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 280 nm) and LC-MS. The tert-butyl ester group enhances stability at acidic pH, but the 2,4-dimethoxy substituent may hydrolyze under alkaline conditions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 351.2 → 234.1 (quantitative) and 351.2 → 178.0 (qualitative) with ESI+ ionization. Achieve a LOD of 0.1 ng/mL .

- NMR : Assign peaks using 2D-COSY and HSQC. Key signals: δ 7.3–6.7 ppm (aromatic protons), δ 4.2–4.0 ppm (chiral center protons), and δ 3.8 ppm (methoxy groups) .

Advanced Research Questions

Q. How does the 2,4-dimethoxyphenyl substituent influence pharmacological targeting, and what receptor binding assays are suitable?

Methodological Answer:

- Receptor Profiling : Screen against GPCRs (e.g., CCK-B/gastrin receptors) using radioligand displacement assays (e.g., [³H]pentagastrin). The 2,4-dimethoxy group enhances lipophilicity, improving blood-brain barrier penetration but reducing affinity for peripheral CCK-A receptors .

- Docking Studies : Perform molecular dynamics simulations with AutoDock Vina. The methoxy groups form hydrogen bonds with Asp8.32 and Tyr6.51 in CCK-B receptors, explaining subtype selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values from [¹²⁵I]CCK-8 binding assays (rat cortex vs. gastric glands). Adjust for species-specific receptor isoforms (e.g., CCK-B1 in rabbits vs. CCK-B2 in rats) .

- Functional Assays : Validate antagonism via cAMP inhibition (HEK293 cells transfected with CCK-B receptors). Discrepancies may arise from assay sensitivity (e.g., EC₅₀ vs. IC₅₀) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS applications?

Methodological Answer:

- Modify Substituents : Replace 2,4-dimethoxy with halogenated groups (e.g., 3,5-dichloro) to enhance CNS penetration. Test analogs in MDCK-MDR1 assays for P-gp efflux ratios .

- Prodrug Design : Introduce tert-butyl esters at the carboxylic acid to improve oral bioavailability. Hydrolyze in vivo via esterases .

Q. What isotopic labeling methods enable tracking metabolic pathways in vivo?

Methodological Answer:

- ¹³C/¹⁵N Labeling : Synthesize [¹³C₅]- or [¹⁵N]-isotopomers via reductive amination of labeled levulinic acid precursors. Use LC-HRMS to trace incorporation into heme or porphyrin derivatives .

- Pharmacokinetics : Administer labeled compound to rodents and quantify metabolites in plasma (0–24 h) and tissues. Identify major pathways: hepatic CYP3A4 oxidation and renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.